
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium is a chemical compound that features an anthracene moiety attached to a pyridinium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium typically involves the reaction of anthracene derivatives with pyridinium salts under specific conditions. One common method includes the use of acetyl chloride and antimony pentachloride in dichloromethane as a solvent. The reaction is carried out at low temperatures (0-5°C) and then allowed to proceed at room temperature for an extended period (e.g., 40 hours) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols.
科学的研究の応用
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic electronic materials and as a component in light-emitting diodes (LEDs).
作用機序
The mechanism by which 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its biological activity.
類似化合物との比較
Similar Compounds
Anthracene: A tricyclic aromatic hydrocarbon with similar structural features.
1-(Anthracen-1-yl)ethanone: A derivative of anthracene with a ketone functional group.
2-Acetylanthracene: Another anthracene derivative with an acetyl group at a different position.
Uniqueness
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium is unique due to the presence of the pyridinium ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity compared to other anthracene derivatives.
特性
CAS番号 |
81020-82-8 |
|---|---|
分子式 |
C22H20N+ |
分子量 |
298.4 g/mol |
IUPAC名 |
1-anthracen-1-yl-2,4,6-trimethylpyridin-1-ium |
InChI |
InChI=1S/C22H20N/c1-15-11-16(2)23(17(3)12-15)22-10-6-9-20-13-18-7-4-5-8-19(18)14-21(20)22/h4-14H,1-3H3/q+1 |
InChIキー |
PPUWWLLLMHGBRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC3=CC4=CC=CC=C4C=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


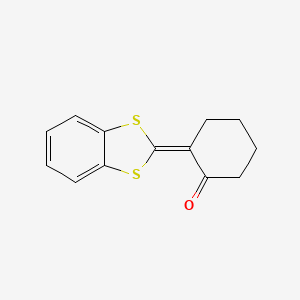
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
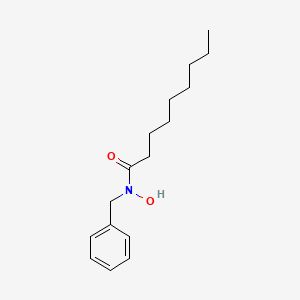
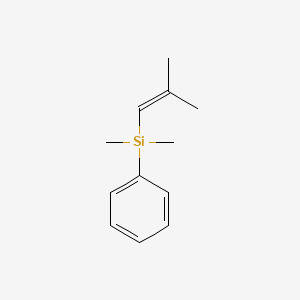
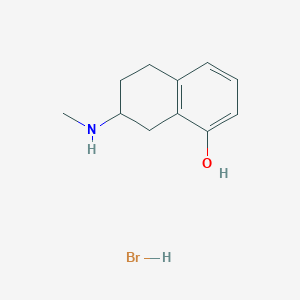
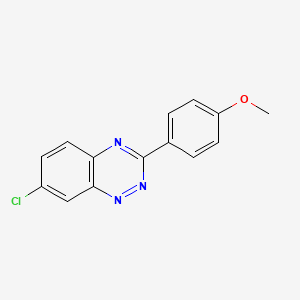
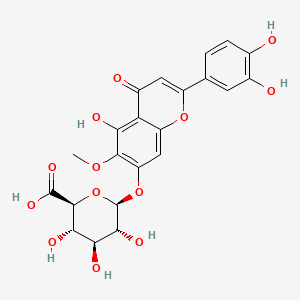
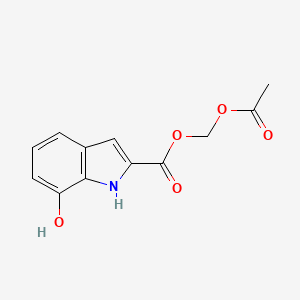
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
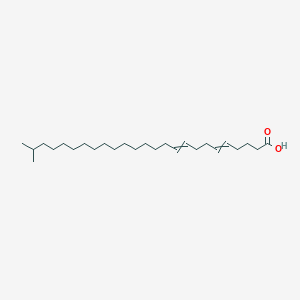
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
